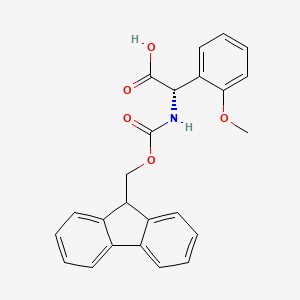

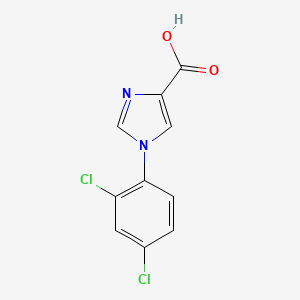

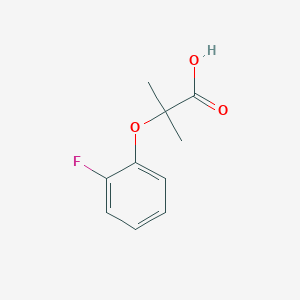

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid, is a chiral molecule that is likely to be of interest due to its potential use in various chemical resolutions and as a precursor in the synthesis of biologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules and their synthesis, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of chiral compounds similar to the one often involves the use of chiral resolving agents or chiral auxiliaries to ensure the desired stereochemistry. For instance, the paper titled "Synthesis and analytical properties of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid" describes the synthesis of a chiral resolving agent, which is determined to have an S configuration through X-ray structural analysis. Similarly, the stereoselective synthesis of a PPAR α/γ dual agonist is described in another paper , where a chiral auxiliary, (R)-(+)-2-methyl-2-propanesulfinamide, is used to achieve the desired stereochemistry. These methods could potentially be adapted for the synthesis of the compound , ensuring the correct S configuration is obtained.

Molecular Structure Analysis

The molecular structure of chiral compounds is crucial for their function and interaction with other molecules. The absolute configuration of the synthesized compound in paper was confirmed using X-ray structural analysis, which is a definitive method for determining the three-dimensional arrangement of atoms within a molecule. The paper also mentions that NMR analyses in CDCl3 were used to observe the syn-periplanar conformations of the esters, which could be relevant when analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups and stereochemistry. The papers provided do not directly address the chemical reactions of the specific compound, but they do discuss the utility of similar compounds in chemical resolutions and as intermediates in the synthesis of biologically active molecules . These insights suggest that the compound could also participate in similar reactions, potentially serving as an intermediate or a resolving agent in the synthesis of other chiral molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of the compound , they do describe properties of similar molecules. For example, the crystalline structure and NMR data provided in paper give an indication of how the compound might behave in a solid state or in solution. These properties are essential for understanding the compound's stability, solubility, and reactivity, which are important for its practical applications in synthesis and industry.

Aplicaciones Científicas De Investigación

Fluorescent Labeling and Detection

A novel fluorophore derived from a related compound, 6-methoxy-4-quinolone, has been identified for its strong fluorescence across a wide pH range, making it useful for biomedical analysis. This derivative shows strong fluorescence, stability against light and heat, and has been used as a fluorescent labeling reagent, demonstrating its potential for detecting carboxylic acids in bioanalytical applications (Hirano et al., 2004).

Solid-Phase Syntheses of Peptides

Research on the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides has shown the utility of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid derivatives. This method is noted for its high diastereoselectivities and yields, highlighting the compound's role in peptide synthesis and its potential for large-scale applications (Šebesta & Seebach, 2003).

Self-Assembled Structures for Material Science

The self-assembling properties of Fmoc-modified amino acids, including derivatives of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid, have been studied, showing the potential to form novel self-assembled architectures. These structures could be manipulated for desired functions in material science and nanotechnology, showcasing the compound's versatility beyond biological applications (Gour et al., 2021).

Enzyme-activated Surfactants for Carbon Nanotubes

The compound has been utilized in the development of enzyme-activated surfactants for carbon nanotubes. This innovative approach enables homogeneous aqueous nanotube dispersions on-demand, suggesting its applications in nanomaterial processing and potentially in drug delivery systems where controlled dispersion is crucial (Cousins et al., 2009).

Linkers for Solid Phase Synthesis

New phenylfluorenyl-based linkers for solid phase synthesis have been reported, offering higher acid stability compared to standard linkers. This development underlines the importance of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid derivatives in improving the efficiency and reliability of chemical syntheses, particularly in peptide synthesis (Bleicher, Lutz, & Wuethrich, 2000).

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c1-29-21-13-7-6-12-19(21)22(23(26)27)25-24(28)30-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAACEXURLBYEU-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590422 |

Source

|

| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid | |

CAS RN |

1176648-58-0 |

Source

|

| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

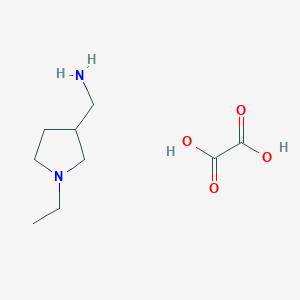

![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)

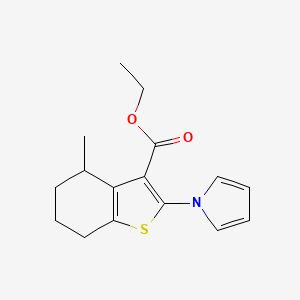

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

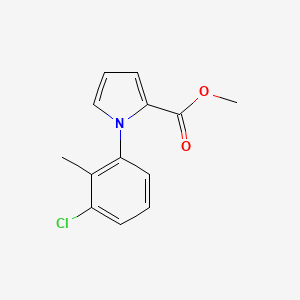

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)